Tetraethylammonium nitrate

Catalog No.
S703777
CAS No.
1941-26-0
M.F
C8H22N2O3+2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium nitrate

CAS Number

1941-26-0

Product Name

Tetraethylammonium nitrate

IUPAC Name

tetraethylazanium;nitrate

Molecular Formula

C8H22N2O3+2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C8H20N.NO3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;/q+1;-1

InChI Key

JTJKNAJRGLQKDZ-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CC.[N+](=O)([O-])[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.[N+](=O)([O-])[O-]

Tetraethylammonium nitrate is a quaternary ammonium salt with the chemical formula C8H20N2O3\text{C}_8\text{H}_{20}\text{N}_2\text{O}_3 and a CAS number of 1941-26-0. It consists of a tetraethylammonium cation, which is formed by attaching four ethyl groups (C2H5-\text{C}_2\text{H}_5) to a central nitrogen atom, paired with a nitrate anion (NO3\text{NO}_3^-). This compound is known for its applications in electrochemistry and as an electrolyte in various

TEAN's mechanism of action is primarily related to its role as a phase-transfer catalyst. It acts by complexing with anionic species in the aqueous phase, allowing them to migrate into the organic phase where they can react with organic substrates. This facilitates reactions that would otherwise be limited by the immiscibility of the phases [].

Phase Transfer Catalyst

One of the most common applications of TEAN is as a phase transfer catalyst. Phase transfer catalysts help move molecules from one immiscible liquid phase to another. This is useful in organic chemistry reactions where the reactants are in different phases, such as an organic solvent and an aqueous solution. TEAN can help improve the reaction rate and yield. Source: Sigma-Aldrich:

, including:

  • Decomposition Reactions: Under certain conditions, tetraethylammonium nitrate can decompose thermally, leading to the release of nitrogen oxides and other products. The kinetics and mechanisms of such decompositions are essential for understanding its stability and safety .
  • Salt Metathesis: Tetraethylammonium nitrate can be synthesized through salt metathesis reactions, where it forms by reacting tetraethylammonium halides with nitrate salts. For example:
    Et4N+X+Na+NO3Et4N+NO3+Na+X\text{Et}_4\text{N}^+\text{X}^-+\text{Na}^+\text{NO}_3^-\rightarrow \text{Et}_4\text{N}^+\text{NO}_3^-+\text{Na}^+\text{X}^-

This reaction illustrates how tetraethylammonium nitrate can be isolated from more soluble salts .

Tetraethylammonium nitrate can be synthesized through several methods:

  • Direct Reaction: The compound can be synthesized by reacting triethylamine with ethyl halides followed by treatment with sodium nitrate:
    Et3N+EtXEt4N++X\text{Et}_3\text{N}+\text{EtX}\rightarrow \text{Et}_4\text{N}^++\text{X}^-
    followed by:
    Et4N++Na+NO3Et4N+NO3+Na+\text{Et}_4\text{N}^++\text{Na}^+\text{NO}_3^-\rightarrow \text{Et}_4\text{N}^+\text{NO}_3^-+\text{Na}^+
  • Salt Metathesis: A common method where tetraethylammonium bromide reacts with sodium nitrate in aqueous solution to precipitate tetraethylammonium nitrate .

Tetraethylammonium nitrate finds various applications:

  • Electrolyte in Electrochemistry: It is often used as an electrolyte in electrochemical cells due to its ability to dissolve in organic solvents .
  • Phase Transfer Catalysis: The compound facilitates phase transfer reactions, enabling the transfer of ions between organic and aqueous phases .
  • Research and Laboratory Use: It serves as a reagent in various chemical syntheses and studies involving ionic liquids and supercapacitors .

Interaction studies involving tetraethylammonium nitrate primarily focus on its role as an electrolyte and its behavior in electrochemical systems. These studies help elucidate the compound's stability, solubility, and reactivity under different conditions. Additionally, interactions with other ions or solvents are critical for optimizing its use in laboratory settings .

Tetraethylammonium nitrate shares similarities with other quaternary ammonium salts. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Tetra-n-butylammonium bromideC16H36BrN\text{C}_{16}\text{H}_{36}\text{BrN}Larger butyl groups; more lipophilic
Tetraethylammonium chlorideC8H20ClN\text{C}_{8}\text{H}_{20}\text{ClN}Chloride salt; commonly used for synthesis
Tetra-n-propylammonium bromideC12H30BrN\text{C}_{12}\text{H}_{30}\text{BrN}Intermediate size; different solubility characteristics

Uniqueness of Tetraethylammonium Nitrate:

  • Tetraethylammonium nitrate is distinct due to its specific use as an oxidizing agent and its role as an electrolyte in non-aqueous systems. Its unique combination of properties makes it suitable for specialized applications that require both ionic conduction and stability under oxidative conditions .

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

1941-26-0

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, nitrate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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